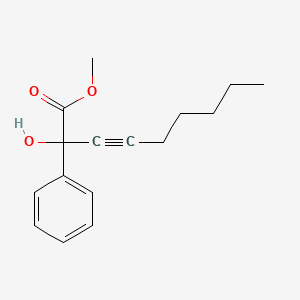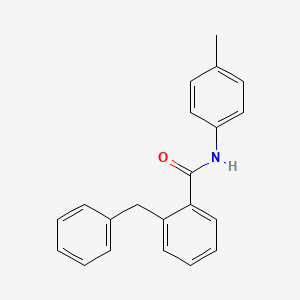![molecular formula C12H18O5 B14354439 dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate CAS No. 90161-17-4](/img/structure/B14354439.png)
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1S,7R)-8-oxabicyclo[520]nonane-9,9-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate typically involves the formation of the bicyclic core through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1S,7R)-8-(hydroxymethyl)bicyclo[5.2.0]non-8-ene-1,7-dicarboxylate
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.
Properties
CAS No. |
90161-17-4 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)17-12/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
UIQKOLRVUXXAMW-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)C1([C@H]2CCCCC[C@H]2O1)C(=O)OC |
Canonical SMILES |
COC(=O)C1(C2CCCCCC2O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


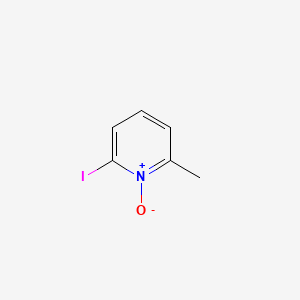
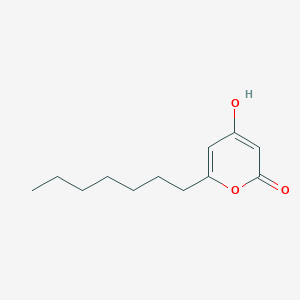
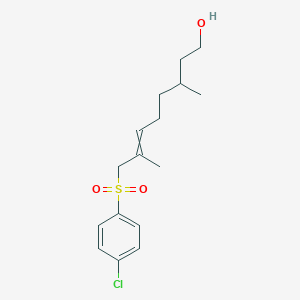
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
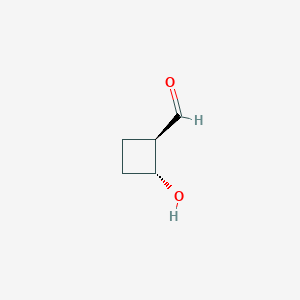
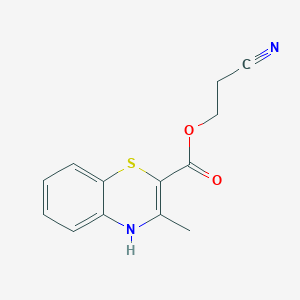
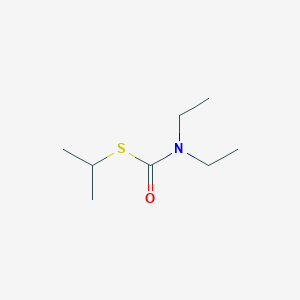
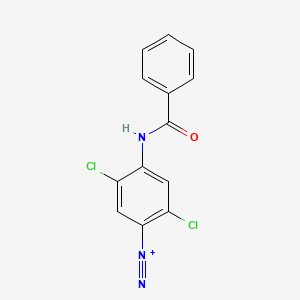
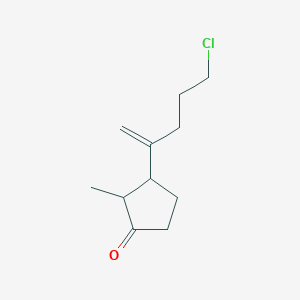
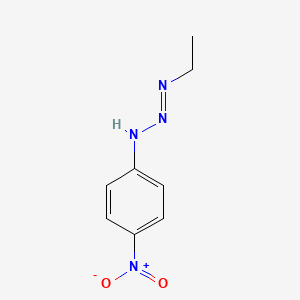
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
